molecular formula C16H20NO4P B13434757 Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester

Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester

Cat. No.: B13434757
M. Wt: 321.31 g/mol
InChI Key: CWNXYBRNDJVMHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester typically involves the reaction of diphenylphosphoryl chloride with N,N-dimethylaminoethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester involves its role as a precursor in the synthesis of N,N-Dimethylaminoethanol Phosphate. This metabolite is involved in the production of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. The compound interacts with enzymes and receptors involved in acetylcholine synthesis and release .

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoethanol: A precursor to acetylcholine, similar to Diphenyl 2-(Dimethylamino)ethylphosphoric Acid Ester.

    Phosphoryl Chloride: Used in the synthesis of various phosphoric acid esters.

    Triethylamine: A common base used in esterification reactions

Uniqueness

This compound is unique due to its specific role as an intermediate in the synthesis of N,N-Dimethylaminoethanol Phosphate, which is directly involved in neurotransmitter metabolism. This makes it particularly valuable in research related to the cholinergic system and the development of related pharmaceuticals .

Properties

Molecular Formula

C16H20NO4P

Molecular Weight

321.31 g/mol

IUPAC Name

2-(dimethylamino)ethyl diphenyl phosphate

InChI

InChI=1S/C16H20NO4P/c1-17(2)13-14-19-22(18,20-15-9-5-3-6-10-15)21-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

CWNXYBRNDJVMHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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